molecular formula C17H15BrN2O B5718598 1-(2-BROMOALLYL)-2-(4-METHOXYPHENYL)-1H-1,3-BENZIMIDAZOLE

1-(2-BROMOALLYL)-2-(4-METHOXYPHENYL)-1H-1,3-BENZIMIDAZOLE

Cat. No.: B5718598
M. Wt: 343.2 g/mol
InChI Key: KMDIWLPHXOCVJR-UHFFFAOYSA-N
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Description

1-(2-BROMOALLYL)-2-(4-METHOXYPHENYL)-1H-1,3-BENZIMIDAZOLE is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-BROMOALLYL)-2-(4-METHOXYPHENYL)-1H-1,3-BENZIMIDAZOLE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenyl halide.

    Addition of the Bromoallyl Group: The bromoallyl group can be added through a halogenation reaction, where an allyl group is brominated using a brominating agent such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-BROMOALLYL)-2-(4-METHOXYPHENYL)-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromoallyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-BROMOALLYL)-2-(4-METHOXYPHENYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets. The bromoallyl and methoxyphenyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-CHLOROALLYL)-2-(4-METHOXYPHENYL)-1H-1,3-BENZIMIDAZOLE
  • 1-(2-BROMOALLYL)-2-(4-HYDROXYPHENYL)-1H-1,3-BENZIMIDAZOLE
  • 1-(2-BROMOALLYL)-2-(4-METHOXYPHENYL)-1H-1,3-IMIDAZOLE

Uniqueness

1-(2-BROMOALLYL)-2-(4-METHOXYPHENYL)-1H-1,3-BENZIMIDAZOLE is unique due to the presence of both the bromoallyl and methoxyphenyl groups. These functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-(4-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-12(18)11-20-16-6-4-3-5-15(16)19-17(20)13-7-9-14(21-2)10-8-13/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDIWLPHXOCVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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